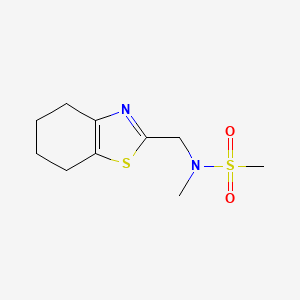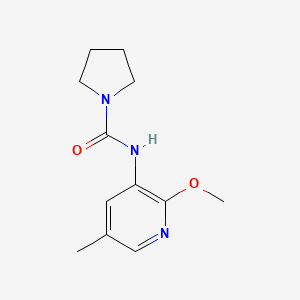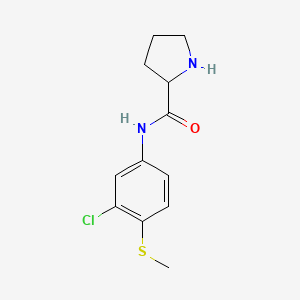
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide, also known as CMPD101, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mécanisme D'action
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide exerts its pharmacological effects by inhibiting the activity of PDE4 and JNK. PDE4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a critical role in several cellular processes, including inflammation. Inhibition of PDE4 by N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide leads to an increase in cAMP levels, which in turn leads to a decrease in inflammation. JNK is a protein kinase that plays a critical role in the regulation of cell proliferation, apoptosis, and inflammation. Inhibition of JNK by N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide can inhibit the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor that plays a critical role in the regulation of inflammation. In cancer cells, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide can induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its potency varies depending on the cell line and experimental conditions used.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has shown promise as a potential anticancer agent, and further studies are needed to determine its efficacy in vivo. Furthermore, the development of more potent and selective inhibitors of PDE4 and JNK could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylsulfanyl aniline with pyrrolidine-2-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and yields N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4) and c-Jun N-terminal kinase (JNK). Additionally, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has been shown to have antitumor activity in several cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-17-11-5-4-8(7-9(11)13)15-12(16)10-3-2-6-14-10/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPGFRTXCUUNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2CCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

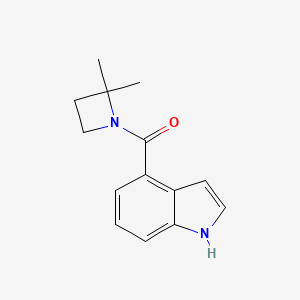
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
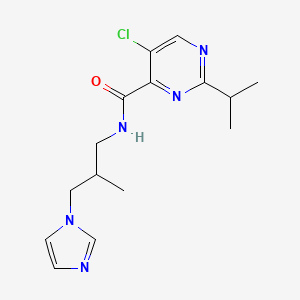
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
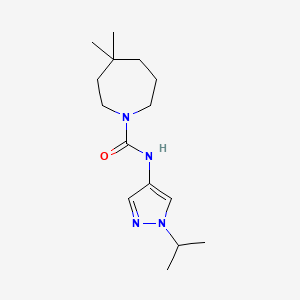
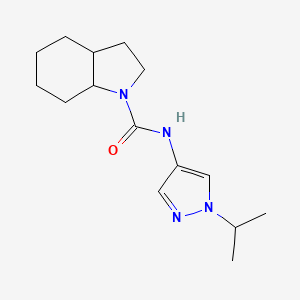
![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)
![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)
